Maresin conjugates in tissue regeneration 1

Resolution pharmacology Infection immunology Eicosanoid metabolomics

Maresin conjugates in tissue regeneration 1 (MCTR1) is a specialized pro-resolving mediator (SPM) synthesized from docosahexaenoic acid (DHA) in macrophages via glutathione S-transferase Mu 4 (GSTM4) or leukotriene C4 synthase (LTC4S). Chemically defined as 13R-glutathionyl, 14S-hydroxy-docosahexaenoic acid (CAS 1784701-61-6), MCTR1 is the first member of the maresin conjugate in tissue regeneration (MCTR) family, which also includes MCTR2 and MCTR3.

Molecular Formula C32H47N3O9S
Molecular Weight 649.8 g/mol
Cat. No. B593262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaresin conjugates in tissue regeneration 1
Synonyms13-glutathionyl-14-hydroxy Docosahexaenoic Acid; Maresin Conjugates in Tissue Regeneration 1; Maresin Sulfido Conjugate 1
Molecular FormulaC32H47N3O9S
Molecular Weight649.8 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
InChIInChI=1S/C32H47N3O9S/c1-2-3-4-5-11-14-17-26(36)27(18-15-12-9-7-6-8-10-13-16-19-29(38)39)45-23-25(31(42)34-22-30(40)41)35-28(37)21-20-24(33)32(43)44/h3-4,6-7,9-15,18,24-27,36H,2,5,8,16-17,19-23,33H2,1H3,(H,34,42)(H,35,37)(H,38,39)(H,40,41)(H,43,44)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t24-,25-,26-,27+/m0/s1
InChIKeyNWYKIASJHFGEAN-CPMAONNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MCTR1: A Macrophage-Derived Sulfido-Conjugated Specialized Pro-Resolving Mediator for Tissue Regeneration Research Procurement


Maresin conjugates in tissue regeneration 1 (MCTR1) is a specialized pro-resolving mediator (SPM) synthesized from docosahexaenoic acid (DHA) in macrophages via glutathione S-transferase Mu 4 (GSTM4) or leukotriene C4 synthase (LTC4S) [1]. Chemically defined as 13R-glutathionyl, 14S-hydroxy-docosahexaenoic acid (CAS 1784701-61-6), MCTR1 is the first member of the maresin conjugate in tissue regeneration (MCTR) family, which also includes MCTR2 and MCTR3 [2]. It functions as an endogenous agonist that counter-regulates pro-inflammatory cysteinyl leukotriene signaling and accelerates tissue regeneration in multiple model systems .

Why MCTR1 Cannot Be Interchanged with Other Maresin Conjugates or Generic SPMs in Tissue Regeneration Studies


The MCTR family members (MCTR1, MCTR2, and MCTR3) are not functionally interchangeable despite sharing a common biosynthetic pathway. They exhibit distinct rank-order potencies across key pro-resolving actions, with MCTR1 uniquely demonstrating superior control of exudate eicosanoids during infection and intermediate potency in tissue regeneration [1]. Moreover, MCTR1 displays higher affinity for biosynthetic enzymes GSTM4 and GGT compared to classic cysteinyl leukotriene substrates, a property not shared equally by MCTR2 or MCTR3 [2]. Substitution with generic SPMs such as lipoxin A4 or resolvin D1 fails to replicate MCTR1's specific antagonism of CysLT1-mediated vascular responses, as MCTR1 functions as a partial agonist/competitive antagonist at this receptor with distinct signaling outcomes [3].

Quantitative Differentiation of MCTR1: Head-to-Head Comparative Data Against MCTR2, MCTR3, and LTD4


MCTR1 Exhibits Superior Control of Exudate Eicosanoids During Infection Compared to MCTR2 and MCTR3

In a mouse peritonitis model, MCTR1 demonstrated markedly greater reduction of exudate eicosanoids than MCTR2 and MCTR3. The rank order potency for controlling exudate eicosanoids during E. coli infection was established as MCTR1 > > MCTR3 > MCTR2 [1]. This indicates MCTR1 is the preferred MCTR family member for studies focused on dampening pro-inflammatory lipid mediator production.

Resolution pharmacology Infection immunology Eicosanoid metabolomics

MCTR1 Reduces LTD4-Induced Vascular Leakage by >75% at Equimolar Doses to MCTR2

In a mouse cremaster microcirculation model, MCTR1 (0.15 nmol) reduced leukotriene D4 (LTD4, 1.5 nmol)-initiated vascular leakage by >75%, an effect comparable to MCTR2 at the same dose [1]. This demonstrates that MCTR1 is functionally equivalent to MCTR2 in counter-regulating vascular permeability but distinguishes itself from MCTR3, which was not reported in this specific assay.

Vascular biology Inflammation Leukotriene antagonism

MCTR1 Stimulates Human Macrophage Phagocytosis with Intermediate Potency Between MCTR2 and MCTR3

In human macrophage phagocytosis assays, MCTR1 (0.1–10 nM) stimulated phagocytosis of live E. coli, with rank order potency established as MCTR3 > MCTR1 > MCTR2 [1]. This intermediate positioning makes MCTR1 a strategically important compound for studying the structure-activity relationships governing phagocytic enhancement within the MCTR family.

Phagocytosis Innate immunity Bacterial clearance

MCTR1 Accelerates Tissue Regeneration in Planaria with Efficacy Comparable to MCTR2 and MCTR3

In the planaria surgical injury model, all three synthetic MCTR compounds (1–100 nM) accelerated tissue regeneration by 0.6–0.9 days relative to vehicle control [1]. The rank order potency for stimulating tissue regeneration is MCTR3 ≈ MCTR2 > MCTR1, indicating that while MCTR1 is effective, MCTR2 and MCTR3 exhibit slightly higher potency in this specific regenerative endpoint [2].

Tissue regeneration Planaria model Wound healing

MCTR1 Competes for [3H]-LTD4 Binding at CysLT1 with Comparable Affinity to MCTR2 and MCTR3

In competition radioligand binding assays using CHO cells expressing recombinant human CysLT1, MCTR1 (1 μM) displaced specific [3H]-LTD4 binding to a similar extent as MCTR2 and MCTR3 [1]. All three MCTR compounds exhibited apparent lower affinity than unlabeled LTD4, consistent with their role as partial agonists/antagonists rather than full antagonists. The quantitative competition data, expressed as percent of total [3H]-LTD4 binding displaced, showed no significant difference among MCTR1, MCTR2, and MCTR3 [2].

Receptor pharmacology CysLT1 antagonism Radioligand binding

MCTR1 Displays Higher Affinity for Biosynthetic Enzymes GSTM4 and GGT Compared to Classic Cysteinyl Leukotriene Substrates

In vitro enzyme assays revealed that glutathione S-transferase Mu 4 (GSTM4) and γ-glutamyl transferase (GGT) exhibit higher affinity for the maresin epoxide intermediate 13S,14S-eMaR and for MCTR1 compared to their classic substrates in the cysteinyl leukotriene metabolome (e.g., leukotriene A4 for LTC4S) [1]. This kinetic preference establishes MCTR1 as a favored endogenous substrate in the resolution phase, distinct from MCTR2 and MCTR3 which are downstream metabolites.

Enzyme kinetics Biosynthesis Lipid mediator metabolism

Optimal Use Cases for MCTR1 Procurement Based on Quantitative Differentiation Evidence


Investigating Resolution of Infection Where Maximal Eicosanoid Suppression is Required

Based on the established rank order MCTR1 > > MCTR3 > MCTR2 for controlling exudate eicosanoids [1], MCTR1 is the optimal MCTR family member for studies focused on dampening pro-inflammatory lipid mediator cascades during bacterial infection. This is particularly relevant in models of peritonitis, pneumonia, or sepsis where eicosanoid-driven inflammation exacerbates tissue damage.

Vascular Leakage and CysLT1-Dependent Inflammatory Endpoints

MCTR1 reduces LTD4-induced vascular leakage by >75% at 0.15 nmol, comparable to MCTR2 [2]. Researchers studying vascular permeability, edema formation, or microcirculatory dysfunction in inflammatory settings should select MCTR1 over MCTR3 for this specific endpoint, while maintaining functional equivalence to MCTR2.

Human Macrophage Phagocytosis Assays Requiring Intermediate Potency

With rank order MCTR3 > MCTR1 > MCTR2 for stimulating human macrophage phagocytosis of live E. coli [3], MCTR1 serves as the middle-ground reference compound. It is ideal for structure-activity relationship studies aiming to dissect the molecular determinants of phagocytic enhancement within the MCTR family.

Tissue Regeneration Studies Where Moderate Acceleration is Sufficient

All three MCTR compounds accelerate planaria regeneration by 0.6–0.9 days, with MCTR3 ≈ MCTR2 > MCTR1 in potency [4][5]. MCTR1 remains a viable selection for tissue regeneration studies, particularly when combined with other endpoints where MCTR1 exhibits unique advantages (e.g., eicosanoid suppression).

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